Cas no 84468-17-7 (N-(2-Aminoethyl)-5-isoquinolinesulfonamide)

N-(2-Aminoethyl)-5-isoquinolinesulfonamide is a biologically active compound primarily recognized for its role as a selective inhibitor of protein kinase A (PKA). Its structural features, including the isoquinoline sulfonamide moiety, contribute to its high affinity and specificity for PKA, making it a valuable tool in biochemical and pharmacological research. The compound is widely utilized in studies investigating signal transduction pathways, cellular regulation, and enzyme kinetics. Its stability and solubility in aqueous solutions enhance its practicality for in vitro applications. Researchers appreciate its consistent inhibitory effects, which facilitate precise experimental control in kinase-related studies. This compound is also employed in the development of kinase-targeted therapeutics.
N-(2-Aminoethyl)-5-isoquinolinesulfonamide structure
84468-17-7 structure
Product Name:N-(2-Aminoethyl)-5-isoquinolinesulfonamide
CAS No:84468-17-7
MF:C11H13N3O2S
MW:251.304820775986
MDL:MFCD00069286
CID:722693
PubChem ID:3544
Update Time:2025-05-23

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Aminoethyl)-5-isoquinolinesulfonamide
    • 5-Isoquinolinesulfonamide,N-(2-aminoethyl)-
    • H-9 2HCL
    • H-9 dihydrochloride,N-(2-Aminoethyl)-5-isoquinolinesulfonamidedihydrochloride
    • H-9 dihydrochloride
    • H-9,DiHCl
    • N-(2-AMinoethyl)-5-isoquinolinesulfonaMidedihydrochloride
    • N-(2-Aminoethyl)-5-isoquinolinesulfonamide (ACI)
    • H 9
    • H 9 (kinase inhibitor)
    • Isoquinoline-5-sulfonic acid N-(2-aminoethyl)amide
    • N-(2-Aminoethyl)-5-isoquinolinesulfonic acid amide
    • Protein kinase inhibitor H-9
    • CCG-204246
    • IQU
    • NCGC00024572-02
    • H-9
    • AEIQS
    • BCBcMAP01_000016
    • BRD7657
    • NCGC00024572-01
    • N-(2-aminoethyl]-5-isoquinolinesulfonamide
    • N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride (H9)
    • BRD-7657
    • 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-
    • SDCCGSBI-0050139.P002
    • SCHEMBL1272424
    • AKOS009158197
    • CHEMBL344314
    • AS-78967
    • D94870
    • Isoquinolinesulfonamide, H-9
    • NCGC00024572-03
    • EN300-1212517
    • NCGC00015488-02
    • DTXSID501004735
    • Tocris-0396
    • Lopac-H-123
    • NCGC00015488-01
    • BDBM50011236
    • Lopac0_000151
    • Bio1_000447
    • Bio1_000936
    • (2-Aminoethyl)(5-isoquinolylsulfonyl)amine
    • NCGC00015488-04
    • NCGC00024572-04
    • Protein kinase C inhibitor H-9
    • Bio1_001425
    • Isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide
    • H9
    • BSPBio_001109
    • BRD-K70577657-001-03-7
    • BRD-K70577657-300-04-1
    • 84468-17-7
    • NCGC00015488-05
    • Q27461517
    • NCGC00015488-03
    • BRD-K70577657-300-02-5
    • N-(2-aminoethyl)isoquinoline-5-sulfonamide
    • MDL: MFCD00069286
    • Inchi: 1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
    • InChI Key: DCVZSHVZGVWQKV-UHFFFAOYSA-N
    • SMILES: O=S(C1C2C(=CN=CC=2)C=CC=1)(NCCN)=O

Computed Properties

  • Exact Mass: 251.07300
  • Monoisotopic Mass: 251.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.5A^2
  • XLogP3: 0.1

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.339
  • Melting Point: 110-112°C
  • Boiling Point: 479.8°C at 760 mmHg
  • Flash Point: 243.9°C
  • PSA: 93.46000
  • LogP: 2.64380

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Pricemore >>

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N-(2-Aminoethyl)-5-isoquinolinesulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Reference
Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor
Jin, Feng; et al, Bioorganic & Medicinal Chemistry, 2013, 21(18), 5694-5706

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.3 Solvents: Dichloromethane ;  2 h, 0 °C → rt
Reference
A Whole Proteome Inventory of Background Photocrosslinker Binding
Kleiner, Philipp; et al, Angewandte Chemie, 2017, 56(5), 1396-1401

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  5 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, 0 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Intracellular bacterial growth is controlled by a kinase network around PKB/AKT1
Kuijl, Coenraad; et al, Nature (London, 2007, 450(7170), 725-730

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, reflux; cooled
1.2 Solvents: Dichloromethane ;  0 °C; 4 h, rt
Reference
Toward a PKB Inhibitor: Modification of a Selective PKA Inhibitor by Rational Design
Reuveni, Hadas; et al, Biochemistry, 2002, 41(32), 10304-10314

Production Method 5

Reaction Conditions
Reference
Isoquinolinesulfonamide derivatives
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.2 Solvents: Dichloromethane ;  cooled; 20 h, rt
Reference
Directed Modulation of Protein Kinase C Isozyme Selectivity with Bisubstrate-Based Inhibitors
van Wandelen, Loek T. M.; et al, ChemMedChem, 2012, 7(12), 2113-2121

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  3 h, reflux
1.2 Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 1.5 h, rt
Reference
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; rt; 1 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Water ;  1 h, rt
Reference
STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability
Luo, Tuoping; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(8), 2860-2865

Production Method 9

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  2 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Reference
Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor
Jin, Feng; et al, Bioorganic & Medicinal Chemistry, 2013, 21(18), 5694-5706

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Thionyl chloride
3.1 Reagents: Water Catalysts: Sodium bicarbonate Solvents: Water
Reference
Design of potent protein kinases inhibitors using the bisubstrate approach
Ricouart, A.; et al, Journal of Medicinal Chemistry, 1991, 34(1), 73-8

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Raw materials

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Preparation Products

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Amadis Chemical Company Limited
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(CAS:84468-17-7)N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Order Number:A1241724
Stock Status:in Stock
Quantity:25mg/50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:52
Price ($):152/260/442/884
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Amadis Chemical Company Limited
(CAS:84468-17-7)N-(2-Aminoethyl)-5-isoquinolinesulfonamide
A1241724
Purity:99%/99%/99%/99%
Quantity:25mg/50mg/100mg/250mg
Price ($):152/260/442/884
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